molecular formula C18H8ClF9N2O3 B2599210 3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione CAS No. 339099-76-2

3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione

Cat. No.: B2599210
CAS No.: 339099-76-2
M. Wt: 506.71
InChI Key: BWFBRPQHLLJVAQ-UHFFFAOYSA-N
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Description

3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione is a complex organic compound characterized by the presence of multiple fluorine atoms, a pyridine ring, and a diketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a phenol derivative to form an ether linkage. This intermediate is then subjected to further reactions, including amination and condensation, to introduce the amino and diketone functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, the compound’s fluorinated structure is valuable for developing pharmaceuticals with improved bioavailability and metabolic stability. It can be used in the design of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, the compound is utilized in the production of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of 3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione stands out due to its unique combination of a pyridine ring, multiple fluorine atoms, and a diketone structure. This combination imparts distinct chemical properties, such as high thermal stability and resistance to degradation .

Properties

IUPAC Name

(E)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF9N2O3/c19-12-5-8(16(20,21)22)6-30-15(12)33-10-3-1-9(2-4-10)29-7-11(13(31)17(23,24)25)14(32)18(26,27)28/h1-7,31H/b13-11+,29-7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDJPUAWYRESMX-MVRDTPJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC(=C(C(F)(F)F)O)C(=O)C(F)(F)F)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C/C(=C(/C(F)(F)F)\O)/C(=O)C(F)(F)F)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF9N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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